4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbaldehyde
Overview
Description
4,7-Dihydro-5H-thieno[2,3-c]pyran-3-carbaldehyde is an organic compound belonging to the class of thienopyrans. This compound is characterized by a fused ring system containing both thiophene and pyran rings, with an aldehyde functional group attached to the pyran ring. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Mechanism of Action
Target of Action
The primary target of the compound 4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbaldehyde is the Tyrosine-protein phosphatase non-receptor type 1 . This enzyme plays a crucial role in cellular processes such as cell growth and the insulin signaling pathway .
Mode of Action
This compound interacts with its target by binding to the active site of the Tyrosine-protein phosphatase non-receptor type 1 . This interaction inhibits the enzyme’s activity, leading to changes in the downstream signaling pathways .
Biochemical Pathways
The inhibition of Tyrosine-protein phosphatase non-receptor type 1 by this compound affects several biochemical pathways. These include the insulin signaling pathway, which is critical for regulating glucose metabolism .
Result of Action
The molecular and cellular effects of this compound’s action include changes in cell signaling due to the inhibition of Tyrosine-protein phosphatase non-receptor type 1 . This can lead to increased insulin sensitivity and resistance to obesity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbaldehyde typically involves the Gewald reaction, which is a well-known method for constructing thienopyran derivatives. The reaction involves the condensation of a ketone (such as 2,2-dimethyltetrahydropyran-4-one) with cyanoacetic acid derivatives and elemental sulfur in the presence of a base like morpholine or diethylamine . The reaction is carried out at a lower temperature (around 40-41°C) to improve yields and reduce the formation of by-products .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of scaling up the Gewald reaction can be applied. This involves optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4,7-Dihydro-5H-thieno[2,3-c]pyran-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: 4,7-Dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid.
Reduction: 4,7-Dihydro-5H-thieno[2,3-c]pyran-3-methanol.
Substitution: Various substituted thienopyrans depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex thienopyran derivatives.
Industry: The compound’s unique structure makes it a valuable building block for the synthesis of novel materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2-(Oxalyl-Amino)-4,7-Dihydro-5H-Thieno[2,3-C]Pyran-3-Carboxylic Acid: This compound shares a similar thienopyran core structure but has different functional groups, leading to distinct biological activities.
7-(1,1-Dioxo-1H-Benzo[D]Isothiazol-3-Yloxymethyl)-2-(Oxalyl-Amino)-4,7-Dihydro-5H-Thieno[2,3-C]Pyran-3-Carboxylic Acid: Another related compound with modifications that enhance its selectivity and potency as a PTP1B inhibitor.
Uniqueness
4,7-Dihydro-5H-thieno[2,3-c]pyran-3-carbaldehyde is unique due to its specific aldehyde functional group, which allows for further chemical modifications and derivatizations. This makes it a versatile intermediate for the synthesis of a wide range of biologically active compounds.
Properties
IUPAC Name |
5,7-dihydro-4H-thieno[2,3-c]pyran-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c9-3-6-5-11-8-4-10-2-1-7(6)8/h3,5H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXOVAQLFXPFFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C(=CS2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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